2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol
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Overview
Description
2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol typically involves the reaction of 4-bromobenzaldehyde with benzhydrylpiperazine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Zinc in acetic acid or catalytic hydrogenation
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
Oxidation: 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ketone
Reduction: 2-(4-Benzhydrylpiperazin-1-yl)-1-phenylethanol
Substitution: 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzhydrylpiperazin-1-yl)-1-phenylethanol
- 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol
- 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)ethanol
Uniqueness
2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Biological Activity
2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol, also known by its CAS number 156810-04-7, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H27BrN2O
- Molecular Weight : 451.406 g/mol
- Structure : The compound features a piperazine ring substituted with a benzhydryl group and a bromophenyl moiety.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain enzymes and receptors.
1. Inhibition of Carbonic Anhydrases
A significant study demonstrated that derivatives of this compound can inhibit human carbonic anhydrases (hCAs), particularly isoforms II and VII. The crystal structures of these inhibitors revealed that they stabilize interactions within the active site of hCA VII more effectively than hCA II, indicating selective inhibition which could be beneficial in treating conditions like glaucoma and epilepsy where these enzymes play a role .
2. Antidepressant-like Effects
The compound has been evaluated for its potential antidepressant-like effects in animal models. In a study involving forced swim tests, it was observed that administration led to a significant reduction in immobility time, suggesting an enhancement in mood-related behaviors .
The mechanisms through which this compound exerts its effects may involve:
- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, which are critical targets for many antidepressant medications.
- Carbonic Anhydrase Inhibition : By inhibiting hCAs, the compound may alter bicarbonate ion concentrations in the brain, influencing neurotransmission and potentially alleviating symptoms of depression.
Case Studies
Several studies have investigated the biological activity of this compound:
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O/c26-23-13-11-20(12-14-23)24(29)19-27-15-17-28(18-16-27)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24-25,29H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJGPMGDUSSPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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